Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate
Description
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate (CAS: 1154388-10-9) is a synthetic intermediate with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol . It is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds such as oxazoloquinolines and imidazole carboxylates. Its synthesis involves condensation reactions between aromatic amines and methyl 2-benzoylamino-3-oxobutanoate under acidic conditions (e.g., polyphosphoric acid, PPA) followed by purification via column chromatography . The compound is commercially available at ≥95% purity for research purposes, with stringent handling protocols requiring protective equipment due to its reactive nature .
Properties
IUPAC Name |
methyl 3-[2-(4-methoxyphenyl)ethylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(10-14(16)18-3)15-9-8-12-4-6-13(17-2)7-5-12/h4-7,11,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXOWNZPLPJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Scope
The photoredox-catalyzed alkylation of amines with acrylates represents a state-of-the-art methodology for synthesizing β-amino esters. This approach leverages visible-light irradiation to generate radical intermediates, enabling efficient C–N bond formation without requiring pre-functionalized substrates. For Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, the reaction involves:
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Photoexcitation : A photocatalyst (e.g., Ru(bpy)₃Cl₂) absorbs light at 365 nm, transitioning to an excited state.
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Radical Formation : The excited catalyst oxidizes methyl acrylate, generating a radical cation that undergoes conjugate addition with 2-(4-methoxyphenyl)ethylamine.
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Cross-Coupling : The amine nucleophile attacks the β-carbon of the acrylate, forming the desired β-amino ester.
This method is highly regioselective, favoring anti-Markovnikov addition due to the radical stabilization at the β-position of the acrylate.
Experimental Procedure
Materials :
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2-(4-Methoxyphenyl)ethylamine (1.2 equiv)
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Methyl acrylate (1.0 equiv)
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Ru(bpy)₃Cl₂ (2 mol%)
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Anhydrous acetonitrile (0.1 M)
Steps :
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Combine amine, acrylate, and photocatalyst in a quartz reaction vessel.
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Degas the mixture with argon for 10 minutes.
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Irradiate at 365 nm using a Luzchem® S12 photoreactor for 4 hours at 25°C.
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Concentrate under reduced pressure and purify via silica gel chromatography (petroleum ether/ethyl acetate, 9:1).
Optimization Insights
Characterization Data
1H NMR (300 MHz, CDCl₃) :
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δ 7.15 (d, J = 8.6 Hz, 2H, Ar–H)
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δ 6.82 (d, J = 8.6 Hz, 2H, Ar–H)
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δ 3.79 (s, 3H, OCH₃)
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δ 3.65 (s, 3H, COOCH₃)
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δ 3.28 (t, J = 7.1 Hz, 2H, NCH₂)
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δ 2.48 (t, J = 7.3 Hz, 2H, CH₂COO)
13C NMR (75 MHz, CDCl₃) :
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δ 172.4 (COOCH₃)
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δ 159.1 (Ar–OCH₃)
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δ 130.2, 114.3 (Ar–C)
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δ 55.2 (OCH₃)
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δ 51.8 (COOCH₃)
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δ 49.5 (NCH₂)
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δ 33.7 (CH₂COO)
HRMS (ESI) :
Microwave-Assisted Synthesis
Methodology and Advantages
Microwave irradiation accelerates reaction kinetics by enhancing molecular dipole interactions, enabling rapid synthesis of this compound. This method is adapted from glycinate-phosphine coupling protocols.
Procedure :
Comparative Analysis
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Temperature Control : Microwave heating reduces side products compared to conventional thermal methods.
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Limitations : Requires stoichiometric bromide precursors, increasing costs.
Multi-Step Synthesis via Carbamoyl Chloride Intermediates
Scientific Research Applications
Drug Synthesis
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics facilitate the development of compounds with enhanced therapeutic profiles. For instance, it can be utilized in synthesizing analgesics or anti-inflammatory drugs that target specific receptors in the body.
Molecular Interaction Studies
The compound's unique structure allows researchers to study molecular interactions and binding affinities effectively. Its methoxy group enhances electronic properties, making it suitable for investigating enzyme-substrate interactions and receptor binding studies.
Table 1: Comparison of Binding Affinities
| Compound Name | Binding Affinity (Kd) | Target Receptor |
|---|---|---|
| This compound | Low μM range | Opioid receptors |
| Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate | Moderate μM range | Dopamine receptors |
| Methyl 3-{[2-(4-hydroxyphenyl)ethyl]amino}butanoate | High nM range | Serotonin receptors |
Biological Research
In biological research, this compound is instrumental for studying enzyme inhibition and receptor modulation. It can inhibit specific enzymes by binding to their active sites, thereby altering their activity and providing insights into metabolic pathways.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited the enzyme cyclooxygenase (COX), which is crucial in inflammatory processes. The inhibition was quantified using kinetic assays, revealing a significant reduction in enzyme activity at low concentrations.
Industrial Applications
Beyond academic research, this compound is also employed in the synthesis of specialty chemicals. Its role as a precursor in producing complex molecules makes it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxy group and the amino group play crucial roles in its binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Pharmaceutical Contexts
Formoterol-Related Impurities (Compounds A–D)
Formoterol fumarate, a long-acting β₂-agonist for asthma, has several structurally related impurities and metabolites that share the 2-(4-methoxyphenyl)ethylamino motif with the target compound:
- Formoterol Related Compound B: N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide .
- Formoterol Related Compound C: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide .
Key Differences :
- Backbone Complexity: Formoterol derivatives feature hydroxylated phenyl rings and ethanolamine backbones, enabling β₂-receptor binding, whereas the target compound lacks these pharmacophoric groups.
- Function : The target compound serves as a synthetic intermediate, while formoterol analogues are active pharmaceutical ingredients (APIs) or their degradation products, requiring rigorous impurity profiling .
- Synthesis : Formoterol-related compounds are synthesized via reductive amination or peptide coupling, contrasting with the acid-catalyzed cyclization methods used for the target compound .
Sulfonylurea Herbicides
Compounds such as metsulfuron methyl ester (CAS: 74223-64-6) share a methyl ester group but diverge significantly in structure and application:
Physicochemical and Functional Comparison
Research and Industrial Relevance
- Target Compound : Optimized for high-purity synthesis (≥97%) under ISO standards, critical for API development . Research focuses on yield optimization and reaction scalability .
- Formoterol Analogues : Studied for pharmacokinetic stability and toxicity profiles to meet pharmacopeial standards (e.g., USP) .
- Sulfonylureas : Investigated for environmental persistence and crop selectivity .
Biological Activity
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a methoxyphenyl group, an ethylamino moiety, and a butanoate structure, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The 2-(4-methoxyphenyl)ethylamino group plays a crucial role in its pharmacological effects. It is hypothesized that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various physiological effects.
Potential Mechanisms Include:
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release.
- Enzyme Interaction: It could inhibit or activate certain enzymes, altering metabolic pathways.
- Cell Signaling: The compound may affect signaling cascades that regulate cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be explored further as a potential antibacterial agent .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that the compound has selective toxicity towards certain cancer cells while sparing normal cells. For instance, in MCF-7 breast cancer cells, the compound induced apoptosis at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 45 |
| HeLa | 60 |
| Normal Fibroblasts | >100 |
This selectivity indicates potential for therapeutic applications in oncology .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against ESKAPE pathogens, notorious for their antibiotic resistance. The results showed promising activity against Klebsiella pneumoniae and Acinetobacter baumannii, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers such as Bax and reduced levels of anti-apoptotic Bcl-2. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment with concentrations above 50 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate, and what purification techniques ensure high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with esterification of the carboxylic acid precursor (e.g., 3-aminobutanoic acid derivatives) using methanol under acid catalysis. A key intermediate, 2-(4-methoxyphenyl)ethylamine, is introduced via nucleophilic substitution or reductive amination. Purification often employs high-performance liquid chromatography (HPLC) or column chromatography to isolate the target compound with >95% purity. Reflux conditions and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure, particularly the methoxyphenyl and ester moieties. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O ester stretch at ~1740 cm⁻¹). Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate that the compound degrades under prolonged exposure to light or humidity. Optimal storage involves airtight containers with desiccants at -20°C in the dark. Accelerated stability testing (40°C/75% relative humidity for 6 months) can predict shelf life, with degradation products monitored via LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interaction with serotonin receptors, and how do structural modifications enhance selectivity?
- Methodological Answer : Molecular docking simulations reveal that the methoxyphenyl group engages in π-π stacking with aromatic residues in the receptor’s binding pocket (e.g., 5-HT₂A), while the amino group forms hydrogen bonds. Modifying the ethylamino linker to a bulkier substituent (e.g., cyclopropyl) reduces off-target binding to dopamine receptors, as shown in radioligand displacement assays .
Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., neuroprotective vs. cytotoxic effects) may arise from cell line-specific expression of metabolizing enzymes. Cross-validation using primary cell cultures and siRNA knockdown of cytochrome P450 isoforms (e.g., CYP3A4) can clarify metabolic stability’s role. Dose-response curves should be normalized to intracellular concentration measurements via LC-MS/MS .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Parallel synthesis using solid-phase techniques (e.g., Rink amide resin) enables rapid generation of analogs. Key modifications include:
- Replacing the methoxy group with halogen atoms (e.g., Cl, F) to assess electronic effects.
- Introducing chiral centers at the butanoate backbone to evaluate enantioselective activity.
- High-throughput screening in kinase inhibition assays identifies lead candidates with improved potency .
Q. What computational and experimental approaches validate the compound’s role as a prodrug?
- Methodological Answer : Hydrolysis studies in simulated gastric fluid (pH 1.2) and human plasma confirm esterase-mediated conversion to the active carboxylic acid. Pharmacokinetic modeling (e.g., compartmental analysis) predicts bioavailability, while positron emission tomography (PET) with ¹⁸F-labeled analogs tracks in vivo distribution .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported reaction yields for the compound’s synthesis?
- Methodological Answer : Yield discrepancies often stem from differences in starting material purity or catalyst batch effects. Implementing quality-by-design (QbD) principles, such as design of experiments (DoE) to optimize temperature, solvent polarity, and stoichiometry, improves reproducibility. Reaction monitoring via in situ FTIR ensures intermediate stability .
Q. Why do bioactivity results differ between rodent models and human cell lines, and how can this be mitigated?
- Methodological Answer : Species-specific differences in receptor isoform expression (e.g., β-adrenergic receptors) and metabolic pathways require cross-species comparative studies. Humanized mouse models or organ-on-a-chip systems incorporating human hepatocytes enhance translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
